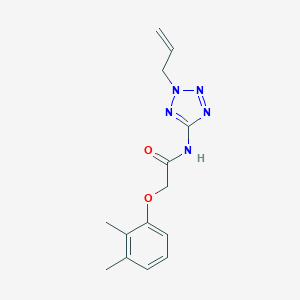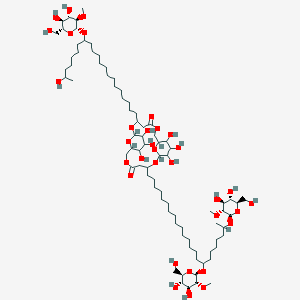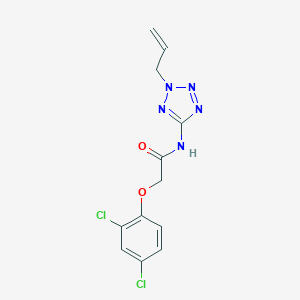
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide, also known as ADTA, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of tetrazole derivatives, which have been shown to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Mecanismo De Acción
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide has been shown to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial DNA replication. It has also been found to inhibit the activity of various enzymes involved in the biosynthesis of pro-inflammatory cytokines. Additionally, N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide has been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Efectos Bioquímicos Y Fisiológicos
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of bacterial strains, reduce inflammation, and induce apoptosis in cancer cells. Additionally, N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide has been found to exhibit low toxicity in vitro, making it a viable candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide is its broad spectrum of biological activities, which makes it a promising candidate for the development of new drugs. Additionally, the synthesis of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide is relatively straightforward and can be optimized to achieve high yields and purity. However, one of the main limitations of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide is its low solubility in water, which can limit its potential applications in vivo.
Direcciones Futuras
There are several potential future directions for the research on N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide. One possible direction is the development of new derivatives of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide with improved solubility and bioavailability. Another potential direction is the investigation of the mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide, which could lead to the development of new drugs targeting various enzymes and signaling pathways. Additionally, the potential applications of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide in the treatment of various diseases, such as cancer and infectious diseases, could be further explored.
Métodos De Síntesis
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide involves the reaction of 2-(2,3-dimethylphenoxy)acetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-allyl-2H-tetrazole-5-amine to yield the final product. The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide has been optimized to achieve high yields and purity, making it a viable candidate for further research.
Aplicaciones Científicas De Investigación
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide has been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer.
Propiedades
Nombre del producto |
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,3-dimethylphenoxy)acetamide |
|---|---|
Fórmula molecular |
C14H17N5O2 |
Peso molecular |
287.32 g/mol |
Nombre IUPAC |
2-(2,3-dimethylphenoxy)-N-(2-prop-2-enyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C14H17N5O2/c1-4-8-19-17-14(16-18-19)15-13(20)9-21-12-7-5-6-10(2)11(12)3/h4-7H,1,8-9H2,2-3H3,(H,15,17,20) |
Clave InChI |
QYXNJXCCMUTBES-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=NN(N=N2)CC=C)C |
SMILES canónico |
CC1=C(C(=CC=C1)OCC(=O)NC2=NN(N=N2)CC=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-2-(2-nitroimidazol-1-yl)acetamide](/img/structure/B235110.png)






![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B235152.png)

![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B235160.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)

